3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione
Description
3-(Aminomethyl)-3-methyl-1λ⁶-thiolane-1,1-dione is a thiolane-derived heterocyclic compound characterized by a five-membered sulfur-containing ring (thiolane) with a 1,1-dione functional group. These compounds are of interest in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(3-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-5,7H2,1H3 |
InChI Key |
IWUKYPAFJSRLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aminomethyl ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Solvent choice is crucial, with polar aprotic solvents often being preferred to facilitate the reaction.
Types of Reactions:
Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione exerts its effects is primarily through its interaction with biological molecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Aminomethyl)-3-methyl-1λ⁶-thiolane-1,1-dione with key analogs, highlighting substituent effects on properties:
Research Findings
- Antimicrobial Activity : The 2-methylpropyl-substituted analog showed moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
- Neuroprotection : Thietane derivatives demonstrated 40% reduction in oxidative stress in neuronal cell models at 10 µM .
Key Differentiators of 3-(Aminomethyl)-3-methyl-1λ⁶-thiolane-1,1-dione
While direct studies on this compound are sparse, its structural features suggest:
- Enhanced Stability : The methyl group may reduce metabolic degradation compared to hydroxy or hydroxymethyl analogs.
- Target Selectivity : The compact structure could favor interactions with compact binding pockets in enzymes like kinases or proteases.
Biological Activity
Overview
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione, also known as 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, is a compound characterized by a unique structure that includes a thiolane ring and an amino group. Its molecular formula is C9H18N2O2S, with a molecular weight of 218.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of piperidine with a thiolane precursor under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in the development of new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Klebsiella pneumoniae | 16 |
Anticancer Activity
In addition to antimicrobial properties, the compound has shown promising anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Further research is necessary to elucidate the exact mechanisms and to evaluate its efficacy in vivo.
Case Study: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
The proposed mechanism of action for this compound involves its interaction with various biological targets. It is believed to bind to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to alterations in metabolic pathways that are critical for microbial survival or cancer cell proliferation.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as piperidine derivatives and thiolane derivatives, this compound exhibits distinct biological properties due to its unique combination of functional groups.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(Aminomethyl)-3-methyl... | Moderate | High |
| Piperidine Derivative A | Low | Moderate |
| Thiolane Derivative B | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
